2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine
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Overview
Description
2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine is a chemical compound with the molecular formula C9H15NO. This compound is part of the propargylamine family, which is known for its versatile applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine typically involves the reaction of 2,2-dimethyl-3-oxolanyl chloride with propargylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Dipropargylmalonate: Another propargylamine derivative with similar chemical properties.
N-(prop-2-yn-1-yl)naphthalene-1-carboxamide: Shares the propargyl group and exhibits similar reactivity.
Uniqueness
2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine is unique due to its oxolane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other propargylamine derivatives and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2,2-dimethyl-N-prop-2-ynyloxolan-3-amine |
InChI |
InChI=1S/C9H15NO/c1-4-6-10-8-5-7-11-9(8,2)3/h1,8,10H,5-7H2,2-3H3 |
InChI Key |
RAIMZTPLQQBLCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)NCC#C)C |
Origin of Product |
United States |
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